[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Overview
Description
“[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound . It is similar to 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamino)acetic acid and 2-(Pyrimidin-2-ylamino)acetic acid .
Molecular Structure Analysis
The molecular structure of “[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” can be represented by the InChI code1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9)
. Physical And Chemical Properties Analysis
“[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid” is a solid . Its molecular weight is 222.23 .Scientific Research Applications
1. Development of Inhibitors for Cyclin-Dependent Kinase-2
- This compound has been investigated for its role as an inhibitor of cyclin-dependent kinase-2 (CDK2), a protein crucial for cell cycle regulation. Researchers have explored its synthesis, structure-activity relationships (SAR), and biological activity, finding some analogues with potent inhibitory properties against CDK2 (Wang et al., 2004).
2. Structural Characterization and Spectral Analysis
- The structural and spectral properties of analogs of this compound, such as imidazo[1,2-a]pyrimidin-2-yl-acetic acid, have been extensively studied. These studies include X-ray crystallography and vibrational spectroscopy, providing insights into their molecular interactions and structural dynamics (Dylong et al., 2016).
3. Synthesis of Heterocyclic Systems
- Researchers have used similar compounds as reagents for synthesizing various heterocyclic systems. These studies explore the synthesis of derivatives like pyrimidinones and their potential applications (Stanovnik et al., 1990).
4. Antagonistic Activities
- Studies have also focused on the use of these compounds as CRTH2 antagonists, potentially useful for treating diseases such as asthma and allergic rhinitis. These investigations include the analysis of isotopically enriched analogues (Expert Opinion on Therapeutic Patents, 2010).
5. Antitumor and Antiproliferative Effects
- There is ongoing research into the antitumor and antiproliferative effects of phenylamide derivatives of similar compounds. These studies aim to develop potent and selective anti-tumor drugs, with some compounds showing high antiproliferative potency on specific cancer cell lines (Liu et al., 2011).
6. Stem Cell Research
- A derivative of this compound, known as thiazovivin, has been identified as a small molecule that improves the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. The synthesis of thiazovivin and its structural analysis contribute significantly to stem cell research (Ries et al., 2013).
7. Synthesis and Biological Evaluation of Novel Derivatives
- There's ongoing research on synthesizing and evaluating the biological activity of various derivatives of this compound. These studies aim to understand their potential as antibacterial and antifungal agents, as well as their effectiveness against resistant bacterial strains (Alsahib & Dhedan, 2021).
properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-7(15)4-6-5-16-9(12-6)13-8-10-2-1-3-11-8/h1-3,5H,4H2,(H,14,15)(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBPFVSHWCAGIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257988 | |
Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
1219828-13-3 | |
Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219828-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Pyrimidinylamino)-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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